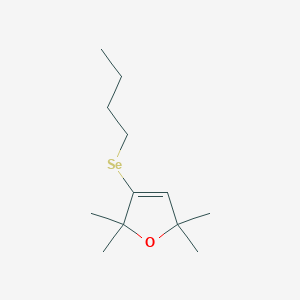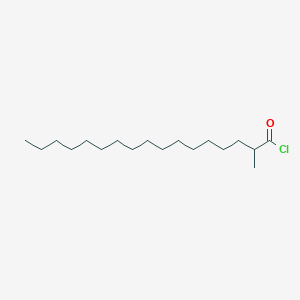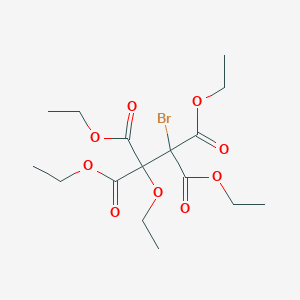
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C14H21BrO9 It is a derivative of ethanetetracarboxylic acid and is characterized by the presence of bromine and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate typically involves the esterification of ethanetetracarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The bromination of the resulting tetraethyl ethanetetracarboxylate is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to facilitate the esterification and bromination steps.
化学反応の分析
Types of Reactions
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethoxyethane derivatives with different functional groups.
Reduction: Formation of tetraethyl ethanetetracarboxylate or its alcohol derivatives.
Oxidation: Formation of tetraethyl ethanetetracarboxylic acid or other oxidized products.
科学的研究の応用
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the ethoxy groups can enhance the compound’s solubility and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar structure but lacks the bromine and ethoxy groups.
Tetrakis(ethoxycarbonyl)ethane: Another derivative of ethanetetracarboxylic acid with different substituents.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
特性
CAS番号 |
113563-34-1 |
|---|---|
分子式 |
C16H25BrO9 |
分子量 |
441.27 g/mol |
IUPAC名 |
tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H25BrO9/c1-6-22-11(18)15(17,12(19)23-7-2)16(26-10-5,13(20)24-8-3)14(21)25-9-4/h6-10H2,1-5H3 |
InChIキー |
JJGPDDBCXYCGIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)(C(C(=O)OCC)(C(=O)OCC)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


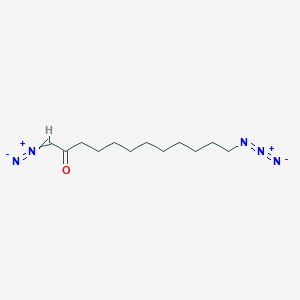

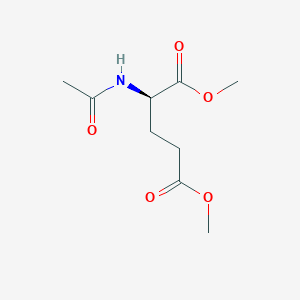
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)


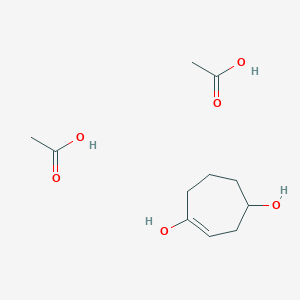

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

